N,N-Dibutylformamide
Overview
Description
N,N-Dibutylformamide is an organic compound with the molecular formula C9H19NO. It is a formamide derivative, specifically a substituted formamide where the hydrogen atoms of the formamide group are replaced by butyl groups. This compound is a clear, colorless liquid with a relatively high boiling point and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dibutylformamide can be synthesized through the reaction of formic acid with dibutylamine. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the amide bond. The general reaction is as follows:
HCOOH+(C4H9)2NH→HCON(C4H9)2+H2O
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures. The product is then purified through distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted formamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-Dibutylformamide is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the formation of other amides and related compounds.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which N,N-Dibutylformamide exerts its effects involves its ability to act as a polar aprotic solvent. This property allows it to stabilize transition states and intermediates in chemical reactions, facilitating various transformations. At the molecular level, it interacts with substrates through hydrogen bonding and dipole-dipole interactions, enhancing the reactivity of the compounds involved .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide: A widely used solvent in organic synthesis with similar properties but different alkyl groups.
N,N-Diethylformamide: Another formamide derivative with ethyl groups instead of butyl groups.
N,N-Diisopropylformamide: Contains isopropyl groups and is used in specific synthetic applications.
Uniqueness
N,N-Dibutylformamide is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. Its higher molecular weight and boiling point compared to other formamides make it suitable for applications requiring higher thermal stability and specific solvent properties .
Properties
IUPAC Name |
N,N-dibutylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-5-7-10(9-11)8-6-4-2/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMAJUHVSZBJHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022114 | |
Record name | N,N-Dibutylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022114 | |
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Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | N,N-Dibutylformamide | |
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CAS No. |
761-65-9 | |
Record name | N,N-Dibutylformamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=761-65-9 | |
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Record name | N,N-Dibutylformamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000761659 | |
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Record name | N,N-DIBUTYLFORMAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404525 | |
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Record name | Formamide, N,N-dibutyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | N,N-Dibutylformamide | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3022114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dibutylformamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.991 | |
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Record name | N,N-DIBUTYLFORMAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4315805S5N | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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